molecular formula C15H11FN2OS2 B11652638 (5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B11652638
M. Wt: 318.4 g/mol
InChI Key: JMVBZSIAWHLFTN-BPBFFJPSSA-N
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Description

(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a methylthiophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluoroaniline, 3-methylthiophene-2-carbaldehyde, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Studied for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, fluorophenyl group, and methylthiophenyl group. This structural uniqueness contributes to its diverse range of potential biological activities and applications in various fields of research.

Properties

Molecular Formula

C15H11FN2OS2

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11FN2OS2/c1-9-6-7-20-12(9)8-13-14(19)18(15(17)21-13)11-4-2-10(16)3-5-11/h2-8,17H,1H3/b13-8-,17-15?

InChI Key

JMVBZSIAWHLFTN-BPBFFJPSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

Origin of Product

United States

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